Ifenprodil glucuronide

概要

説明

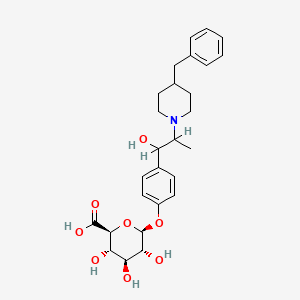

Ifenprodil glucuronide is a metabolite of ifenprodil, a cerebral vasodilator and non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit . Ifenprodil is known for its neuroprotective properties and is used in the treatment of various neurological conditions . The glucuronide form is produced through the process of glucuronidation, which enhances the solubility and excretion of the parent compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ifenprodil glucuronide typically involves the glucuronidation of ifenprodil. This process can be achieved enzymatically using uridine diphosphate glucuronosyltransferase (UGT) enzymes . The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and a suitable buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes expressed in microbial systems or mammalian cell lines. The reaction is carried out in bioreactors with controlled temperature, pH, and agitation to optimize yield .

化学反応の分析

Types of Reactions: Ifenprodil glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of ifenprodil and glucuronic acid .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Conjugation: UDPGA and UGT enzymes in a buffered solution.

Major Products:

Hydrolysis: Ifenprodil and glucuronic acid.

Conjugation: this compound.

科学的研究の応用

Ifenprodil glucuronide has several applications in scientific research:

作用機序

Ifenprodil glucuronide exerts its effects by being a metabolite of ifenprodil, which acts as a non-competitive antagonist of NMDA receptors containing the GluN2B subunit . This interaction inhibits excitotoxicity and provides neuroprotection . The glucuronide form enhances the solubility and excretion of ifenprodil, facilitating its removal from the body .

類似化合物との比較

Traxoprodil: Another NMDA receptor antagonist with similar neuroprotective properties.

Morphine-6-glucuronide: A glucuronide metabolite of morphine with enhanced solubility and excretion.

Uniqueness: Ifenprodil glucuronide is unique due to its specific interaction with the GluN2B subunit of NMDA receptors and its role in reducing excitotoxicity . Its enhanced solubility and excretion profile make it a valuable compound in pharmacokinetic studies .

生物活性

Ifenprodil glucuronide is a significant metabolite of ifenprodil, a compound recognized for its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, particularly targeting the GluN2B subunit. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications for therapeutic applications.

Overview of Ifenprodil and Its Metabolism

Ifenprodil is primarily known for its neuroprotective effects and has been investigated for various therapeutic applications, including treating neurological disorders and conditions like tinnitus and idiopathic pulmonary fibrosis (IPF) . The metabolism of ifenprodil involves extensive phase I and phase II processes, with glucuronidation being a major pathway. This compound is formed through the conjugation of ifenprodil with glucuronic acid, catalyzed by UDP-glucuronosyltransferase enzymes in the liver .

Pharmacological Properties

The biological activity of this compound is characterized by its limited receptor activity compared to its parent compound. While ifenprodil itself exhibits significant antagonistic effects on NMDA receptors, particularly in mitigating excitotoxicity associated with conditions such as subarachnoid hemorrhage (SAH), this compound does not demonstrate similar pharmacological actions .

Key Findings on Biological Activity:

- NMDA Receptor Interaction : Ifenprodil selectively inhibits GluN2B-containing NMDA receptors, reducing excitotoxic neuronal damage. In contrast, this compound shows minimal interaction with these receptors .

- Platelet Aggregation : Studies indicate that synthesized derivatives of this compound do not affect platelet aggregation or vasocontraction in vitro, further differentiating its activity from that of ifenprodil .

Metabolic Pathways

The formation of this compound enhances the solubility of the compound, facilitating its excretion and potentially influencing the pharmacokinetics of ifenprodil. The enzymatic conversion predominantly occurs in the liver, where UDP-glucuronosyltransferases play a crucial role .

Table 1: Comparison of Ifenprodil and this compound

| Property | Ifenprodil | This compound |

|---|---|---|

| NMDA Receptor Activity | Potent antagonist | Minimal activity |

| Effects on Platelet Aggregation | Significant effects observed | No effect |

| Solubility | Moderate | Enhanced due to glucuronidation |

| Therapeutic Applications | Neurological disorders | Primarily a metabolic product |

Case Studies and Clinical Implications

Recent studies have highlighted the clinical significance of ifenprodil and its metabolites. In a phase 2 clinical trial for IPF, ifenprodil demonstrated efficacy in improving lung function metrics such as forced vital capacity (FVC), with no new safety concerns reported . Although the focus was primarily on ifenprodil itself, understanding the role of its metabolites like this compound is essential for optimizing therapeutic strategies.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHMRNLUBONADM-FGOGJYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985139 | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66516-92-5 | |

| Record name | Ifenprodil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066516925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does ifenprodil glucuronide contribute to the pharmacological effects observed with ifenprodil tartrate administration?

A1: The research suggests that this compound derivative, while detectable in rabbit plasma, does not significantly contribute to the observed pharmacological effects of ifenprodil tartrate. In vitro studies showed that the synthesized this compound derivative had no effect on platelet aggregation and vasocontraction. This indicates that the parent compound, ifenprodil itself, is responsible for these actions rather than its glucuronide derivative. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。